molecular formula C7H7BrO3S B11864562 5-Bromo-4-ethoxythiophene-3-carboxylic acid CAS No. 71050-43-6

5-Bromo-4-ethoxythiophene-3-carboxylic acid

Cat. No.: B11864562
CAS No.: 71050-43-6
M. Wt: 251.10 g/mol
InChI Key: KMHRQXVYTFGKCS-UHFFFAOYSA-N
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Description

5-Bromo-4-ethoxythiophene-3-carboxylic acid is an organic compound with the molecular formula C7H7BrO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom, an ethoxy group, and a carboxylic acid group on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-ethoxythiophene-3-carboxylic acid typically involves the bromination of 4-ethoxythiophene-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-ethoxythiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Scientific Research Applications

5-Bromo-4-ethoxythiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethoxythiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-ethoxythiophene-2-carboxylic acid
  • 5-Bromo-4-methoxythiophene-3-carboxylic acid
  • 5-Chloro-4-ethoxythiophene-3-carboxylic acid

Uniqueness

5-Bromo-4-ethoxythiophene-3-carboxylic acid is unique due to the specific positioning of the bromine atom and the ethoxy group on the thiophene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

71050-43-6

Molecular Formula

C7H7BrO3S

Molecular Weight

251.10 g/mol

IUPAC Name

5-bromo-4-ethoxythiophene-3-carboxylic acid

InChI

InChI=1S/C7H7BrO3S/c1-2-11-5-4(7(9)10)3-12-6(5)8/h3H,2H2,1H3,(H,9,10)

InChI Key

KMHRQXVYTFGKCS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(SC=C1C(=O)O)Br

Origin of Product

United States

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